4-[(2,2,2-Trifluoroethoxy)methyl]aniline
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Overview
Description
4-[(2,2,2-Trifluoroethoxy)methyl]aniline is an organic compound with the molecular formula C9H10F3NO and a molecular weight of 205.18 g/mol It is characterized by the presence of a trifluoroethoxy group attached to a methyl group, which is further connected to an aniline moiety
Preparation Methods
The synthesis of 4-[(2,2,2-Trifluoroethoxy)methyl]aniline typically involves the reaction of 4-(chloromethyl)aniline with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-[(2,2,2-Trifluoroethoxy)methyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[(2,2,2-Trifluoroethoxy)methyl]aniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-[(2,2,2-Trifluoroethoxy)methyl]aniline involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s binding affinity and specificity towards these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of interest .
Comparison with Similar Compounds
Similar compounds to 4-[(2,2,2-Trifluoroethoxy)methyl]aniline include:
4-(Trifluoromethoxy)aniline: This compound has a trifluoromethoxy group instead of a trifluoroethoxy group, leading to differences in chemical reactivity and applications.
2-Methyl-4-(2,2,2-trifluoroethoxy)aniline:
The uniqueness of this compound lies in its specific trifluoroethoxy substitution, which imparts distinct chemical and physical properties compared to its analogs.
Properties
IUPAC Name |
4-(2,2,2-trifluoroethoxymethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c10-9(11,12)6-14-5-7-1-3-8(13)4-2-7/h1-4H,5-6,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGIRAKZYCRBBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COCC(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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